

An In-depth Technical Guide to Fluroxypyrr-13C2: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluroxypyrr-13C2**

Cat. No.: **B12396418**

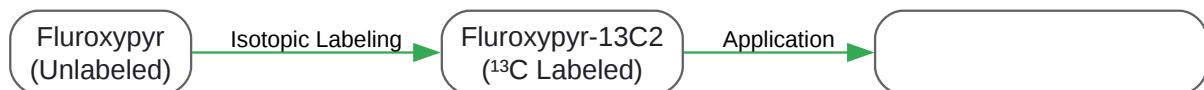
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **Fluroxypyrr-13C2**, an isotopically labeled form of the herbicide Fluroxypyrr. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for quantitative analysis and metabolic studies.

Introduction

Fluroxypyrr is a synthetic auxin herbicide used for the control of broadleaf weeds.^{[1][2]} Its isotopically labeled counterpart, **Fluroxypyrr-13C2**, serves as a crucial internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[3][4]} The incorporation of two carbon-13 isotopes into the acetic acid moiety of the molecule allows for its precise differentiation from the naturally abundant unlabeled form, ensuring accurate quantification in complex matrices.


Chemical Structure and Identity

The chemical structure of **Fluroxypyrr-13C2** is identical to that of Fluroxypyrr, with the exception of the two carbon atoms in the acetic acid group, which are replaced with their stable isotope, ¹³C.

Chemical Name: 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic-[1,2-¹³C₂] acid

Image of the chemical structure of Fluroxypyrr can be found at PubChem CID 50465.[\[5\]](#)

The structural relationship between the unlabeled Fluroxypyrr and its isotopically labeled form is fundamental to its application as an internal standard.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **Fluroxypyrr-13C2**.

Physicochemical Properties

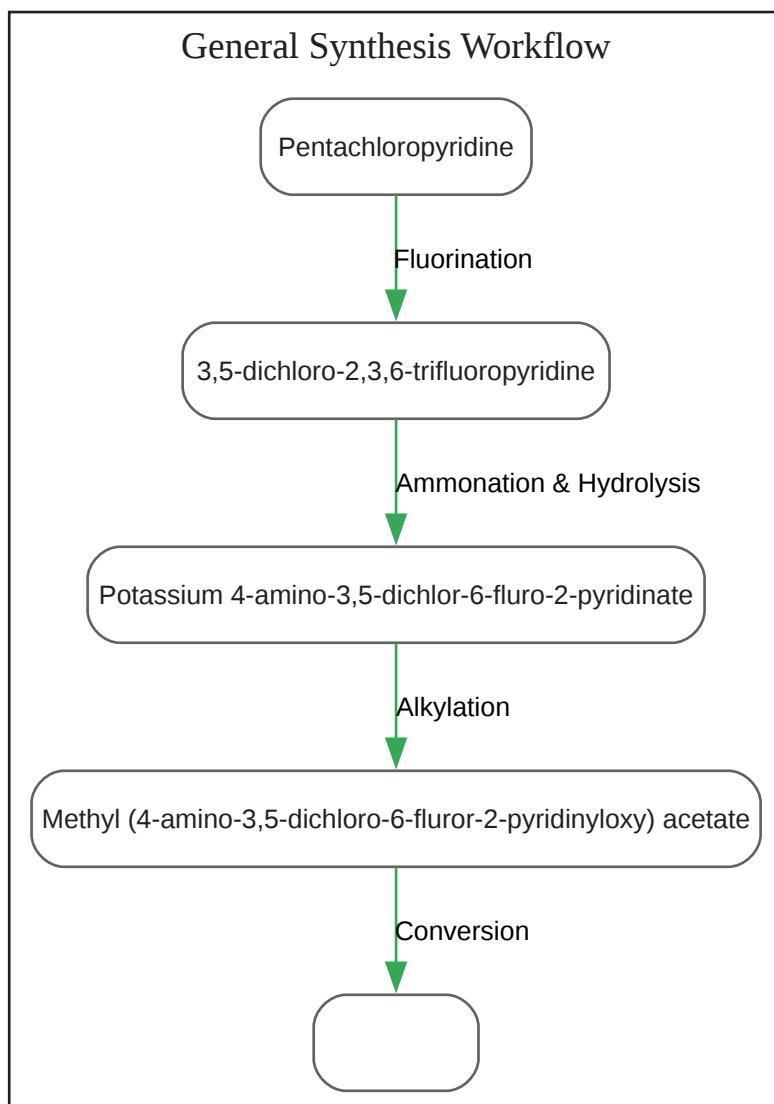
Detailed experimental data on the physicochemical properties of **Fluroxypyrr-13C2** are not readily available. However, the isotopic labeling is not expected to significantly alter these properties from those of the unlabeled compound. The data for Fluroxypyrr and its deuterated and carbon-labeled analog, Fluroxypyrr-d2,13C2, are presented below as a close approximation.

Table 1: Physicochemical Properties of Fluroxypyrr and its Isotopically Labeled Analogs

Property	Fluroxypyrr (Unlabeled)	Fluroxypyrr-13C2	Fluroxypyrr-d2,13C2
Molecular Formula	C ₇ H ₅ Cl ₂ FN ₂ O ₃	¹³ C ₂ C ₅ H ₅ Cl ₂ FN ₂ O ₃	¹³ C ₂ C ₅ D ₂ H ₃ Cl ₂ FN ₂ O ₃
Molecular Weight	255.03 g/mol	257.02 g/mol	259.028 g/mol
Accurate Mass	253.9661256 Da	Not Available	257.9854 Da
Melting Point	57.5 °C	Not Available	Not Available
Water Solubility	Data available for unlabeled Fluroxypyrr	Not Available	Not Available
Storage Temperature	Not specified	Not specified	-20°C
Purity	Not specified	Not specified	>95% (HPLC)

Experimental Protocols

While specific protocols for **Fluroxypy-13C2** are not extensively published, methods for the synthesis and analysis of unlabeled Fluroxypy can be adapted. Furthermore, a protocol for the extraction of ¹⁴C-labeled Fluroxypy provides a relevant methodology for radiolabeled analogs.


Synthesis of Fluroxypy

A general synthetic route for unlabeled Fluroxypy has been described, which could be adapted for the synthesis of **Fluroxypy-13C2** by using ¹³C-labeled starting materials. One reported method involves the following key steps:

- Reaction of pentachloropyridine with potassium fluoride to yield 3,5-dichloro-2,3,6-trifluoropyridine.
- Ammonation followed by hydrolysis to produce potassium 4-amino-3,5-dichlor-6-fluro-2-pyridinate.
- Alkylation to yield methyl (4-amino-3,5-dichloro-6-fluor-2-pyridinyloxy) acetate.
- Conversion to 1-methylheptyl (4-amino-3,5-dichlor-6-fluoro-3-pyridinyloxy) acetate (Fluroxypy).

An alternative final step involves the alkylation of potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate with methylheptyl chloroacetate. Another synthetic approach involves the reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with ethyl glycolate.

To synthesize **Fluroxypy-13C2**, ¹³C-labeled glycolate or a related precursor would be required in the final steps of these synthetic pathways.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for Fluroxypyr.

Analytical Methods

Fluroxypyr-13C2 is primarily used as an internal standard in chromatographic methods. The following outlines a general approach for the analysis of Fluroxypyr in environmental samples, which would be the context for using **Fluroxypyr-13C2**.

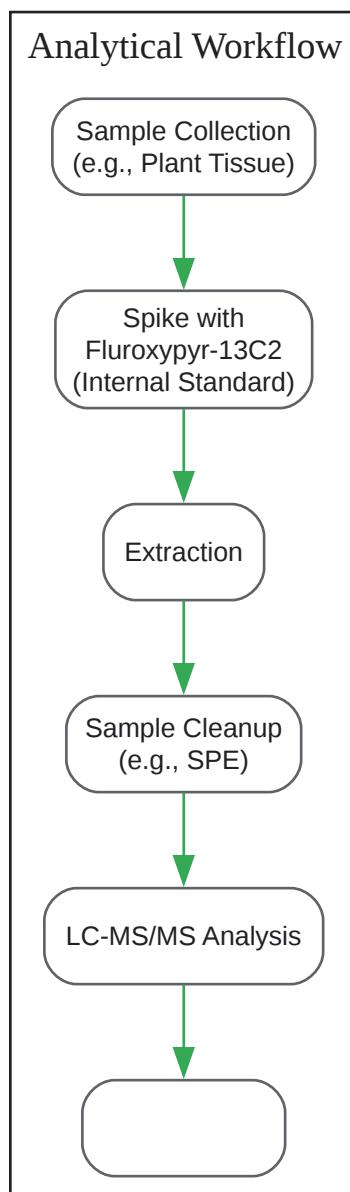
4.2.1. Sample Preparation: Extraction of Fluroxypyr from Plant Tissue

This protocol is adapted from a method for ¹⁴C-labeled Fluroxypyridine acid metabolite extraction and is applicable for preparing samples for LC-MS or similar analysis.

Materials:

- Plant tissue sample
- 10% Methanol (MeOH) or Acetonitrile (ACN) with 0.25% Non-ionic surfactant (NIS)
- Liquid nitrogen
- Extraction solution (specific composition depends on the study, but often a buffered organic solvent mixture)
- Scintillation cocktail and counter (for method development and validation with radiolabeled standards)

Procedure:


- Wash the plant tissue in 10 mL of 10% MeOH or ACN with 0.25% NIS in a 20 mL scintillation vial using a vortex mixer to remove surface residues.
- Remove the tissue and combine it with the remaining untreated tissue. The wash solution can be analyzed to determine the amount of unabsorbed compound.
- Freeze the entire plant sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.
- Suspend the ground tissue in an appropriate volume of extraction solution.
- Agitate the suspension on a shaker for a specified time (e.g., 30 minutes) to ensure efficient extraction.
- Centrifuge the sample to pellet the solid plant material.
- Collect the supernatant containing the extracted analytes for further cleanup or direct analysis.

4.2.2. Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common and sensitive method for the quantification of Fluroxypyrr.

- Chromatographic Column: A C18 reversed-phase column is often suitable.
- Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol is typically used.
- Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in either positive or negative ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Fluroxypyrr-13C2 would be added to the sample at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the unlabeled Fluroxypyrr to the peak area of the **Fluroxypyrr-13C2** internal standard is then used to construct a calibration curve and accurately quantify the amount of Fluroxypyrr in the unknown sample.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for Fluroxypyr.

Mechanism of Action

While **Fluroxypyr-13C2** is primarily a tool for chemical analysis, its unlabeled counterpart, Fluroxypyr, acts as a systemic herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible broadleaf plants. The herbicide is absorbed through the leaves and translocated throughout the plant.

Conclusion

Fluroxypyrr-13C2 is an indispensable tool for the accurate and precise quantification of the herbicide Fluroxypyrr in various matrices. While specific physicochemical data for this labeled compound are scarce, the properties of the unlabeled parent molecule provide a reliable reference. The experimental protocols for synthesis and analysis of Fluroxypyrr can be readily adapted for its ¹³C-labeled analog. This guide provides a foundational understanding for researchers and scientists working with this important analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive evaluation of fluroxypyrr herbicide on physiological parameters of spring hybrid millet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluroxypyrr-methyl | C15H21Cl2FN2O3 | CID 54745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fluroxypyrr-13C2: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12396418#fluroxypyrr-13c2-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com